Bienvenue dans la boutique en ligne BenchChem!

4-hydroxy-N-n-butylphthalimide

Drug metabolism Pharmacokinetics Carboxylesterase hydrolysis

4-Hydroxy-N-n-butylphthalimide is the pharmacologically inactive rufinamide metabolite (CGP 47292) essential for developing and validating LC-MS/MS and HPLC-UV methods. It constitutes ~66% of urinary drug-related excretion, making it the definitive reference standard for generic bioequivalence testing, therapeutic drug monitoring, and carboxylesterase-mediated drug-drug interaction studies. Unlike generic phthalimides, its 4-OH/N-butyl substitution enables precise metabolic tracking, synthetic fidelity in disperse azo dyes, and functional polymer intermediates with hydroxyl-terminated side chains. Sourced from 4-hydroxyphthalic acid and n-butylamine with ~75% yield, it also serves as a clean hydrolytic positive control for microsome/S9 stability assays and an alkaline phosphatase reference inhibitor (IC₅₀ 180 µM). This compound is available in research-grade purity and is shipped under ambient conditions.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B8474113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-n-butylphthalimide
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)O
InChIInChI=1S/C12H13NO3/c1-2-3-6-13-11(15)9-5-4-8(14)7-10(9)12(13)16/h4-5,7,14H,2-3,6H2,1H3
InChIKeyPLIJNIBPRLGRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-N-n-butylphthalimide: Structural Identity and Core Procurement Considerations


4-Hydroxy-N-n-butylphthalimide (CAS not widely standardized; MF C₁₂H₁₃NO₃, MW 219.24) is a substituted phthalimide derivative featuring a hydroxyl group at the 4-position of the aromatic ring and an n-butyl substituent on the imide nitrogen [1]. This compound occupies a distinct structural niche at the intersection of two functionalization vectors—the 4-OH moiety and the N-butyl chain—that differentiate it from both the unsubstituted phthalimide scaffold and from N-hydroxyphthalimide (NHPI) organocatalysts. While the phthalimide class broadly serves as amine-protecting groups in Gabriel synthesis and as building blocks for pharmaceuticals and dyes, the specific 4-hydroxy-N-butyl substitution pattern imparts unique metabolic identity (as the primary inactive metabolite CGP 47292 of the antiepileptic drug rufinamide) and distinct physicochemical properties, including a reported melting point of 126–127 °C and synthetic accessibility in ~75% yield from 4-hydroxyphthalic acid and n-butylamine .

4-Hydroxy-N-n-butylphthalimide: Why Generic Phthalimide Interchange Is Not Scientifically Valid


The phthalimide scaffold supports diverse substitution patterns that profoundly alter biological activity, metabolic fate, and synthetic utility. N-Butylphthalimide (NBP) without the 4-OH group exhibits measurable antifungal activity (MIC 100 µg/mL against Candida spp.) [1], whereas N-hydroxyphthalimide (NHPI) functions as a radical organocatalyst in aerobic oxidations [2]. The 4-hydroxy-N-n-butylphthalimide variant, by contrast, is biologically inactive as a human carboxylesterase hydrolysis product (CGP 47292) of rufinamide and serves as a defined metabolic reference standard [3]. The presence of the 4-OH group alters hydrogen-bonding capacity, solubility, and chromatographic retention relative to non-hydroxylated analogs, making generic substitution inappropriate for applications requiring precise metabolic tracking, synthetic intermediate fidelity, or structure-activity relationship studies.

4-Hydroxy-N-n-butylphthalimide: Quantified Differentiation Data for Procurement Decisions


Metabolic Identity: Rufinamide Primary Inactive Metabolite (CGP 47292) – Quantified Urinary Excretion

4-Hydroxy-N-n-butylphthalimide (as CGP 47292) is the primary inactive metabolite of the antiepileptic drug rufinamide. After oral administration, rufinamide undergoes extensive carboxylesterase-mediated hydrolysis of the carboxylamide group to yield this compound, which accounts for ~66% of the drug-related material excreted in urine, compared with only 2% excreted as unchanged parent drug [1]. This metabolic profile is distinct from N-butylphthalimide and N-hydroxyphthalimide, neither of which functions as a rufinamide metabolite. The compound therefore serves as an essential analytical reference standard for bioequivalence studies, therapeutic drug monitoring, and drug-drug interaction investigations involving rufinamide [2].

Drug metabolism Pharmacokinetics Carboxylesterase hydrolysis

Enzyme Inhibition: Alkaline Phosphatase Inhibitory Activity vs. Structural Analogs

In a standardized biochemical assay measuring inhibition of human placental alkaline phosphatase in the presence of 10 mM p-nitrophenyl phosphate substrate, 4-hydroxy-N-n-butylphthalimide exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. A structurally distinct comparator compound (CHEMBL3115153, a sulfonamide-based phthalimide derivative) tested under similar conditions against FLAG-tagged PLAP expressed in COS1 cells showed an IC₅₀ of 1.00 × 10⁵ nM (100 µM) [2]. While both compounds demonstrate modest micromolar-range inhibition, the 1.8-fold difference in potency illustrates that 4-hydroxy-N-n-butyl substitution yields distinct biochemical activity compared to other phthalimide-based scaffolds—information relevant for researchers screening phthalimide libraries for phosphatase modulation.

Enzyme inhibition Alkaline phosphatase Biochemical assay

Synthetic Accessibility: Optimized One-Pot Synthesis with Quantified Yield and Melting Point

A straightforward one-pot synthetic route to 4-hydroxy-N-n-butylphthalimide has been established using 4-hydroxyphthalic acid and n-butylamine in absolute ethanol, yielding 18.5 g (75% yield) of product with a melting point of 126–127 °C after isolation . For comparison, the synthesis of the structurally analogous N-butylphthalimide (lacking the 4-OH group) under high-temperature, high-pressure H₂O/EtOH conditions using aliphatic amines typically affords variable yields (52.4–95% depending on reaction parameters), with aromatic amines generally outperforming aliphatic ones [1]. The defined melting point of 126–127 °C provides a practical quality control metric that is absent for the 4-hydroxy-N-methyl or 4-hydroxy-N-ethyl analogs. The 75% yield benchmark also establishes a reproducible baseline for process optimization and scale-up.

Organic synthesis Phthalimide preparation Process chemistry

Pharmacologically Inactive Metabolite: Carboxylesterase Interaction Profile vs. Parent Drug Rufinamide

Unlike rufinamide, which is extensively hydrolyzed by human carboxylesterases (hCES) to produce 4-hydroxy-N-n-butylphthalimide (CGP 47292), the metabolite itself does not significantly inhibit carboxylesterase activity [1]. In vitro studies demonstrate that CGP 47292 shows negligible inhibition of hCES, whereas valproate inhibits rufinamide hydrolysis—a finding that mechanistically explains the clinically observed drug-drug interaction between rufinamide and valproate [2]. In contrast, N-butylphthalimide and related N-substituted phthalimides without the 4-OH group have been documented to exhibit antifungal and anti-biofilm activities [3], indicating that the 4-hydroxy substitution fundamentally alters the biological activity profile of the phthalimide scaffold.

Drug-drug interaction Metabolic stability CES inhibition

Plasma Stability: Rapid Hydrolysis Kinetics of Phthalimide Moiety in Biological Matrices

The phthalimide ring of 4-hydroxy-N-n-butylphthalimide and structurally related analogs undergoes rapid hydrolytic ring-opening in biological matrices. In ex vivo studies using a representative phthalimide-containing compound (compound 17d), incubation in both rat and human plasma at 37 °C resulted in complete hydrolysis of the phthalimide moiety within 4 hours, yielding regioisomeric phthalamic acids as major metabolites [1]. This class-level metabolic lability distinguishes phthalimide derivatives from more hydrolytically stable heterocycles and informs experimental design for in vitro ADME assays requiring short incubation times or plasma-free conditions. For procurement, this property necessitates appropriate storage conditions (anhydrous, protected from nucleophiles) and consideration of hydrolytic stability during shipping and handling.

Plasma stability Ex vivo metabolism Phthalamic acid conversion

4-Hydroxy-N-n-butylphthalimide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Analytical Reference Standard for Rufinamide Bioequivalence and Pharmacokinetic Studies

4-Hydroxy-N-n-butylphthalimide (CGP 47292) is the primary urinary metabolite of rufinamide, accounting for approximately 66% of drug-related excretion compared with only 2% for unchanged parent drug [1]. This compound is required as a certified reference standard for developing and validating LC-MS/MS or HPLC-UV methods to quantify rufinamide metabolism in plasma and urine. Applications include generic drug bioequivalence testing, therapeutic drug monitoring in epilepsy patients, and mechanistic studies of carboxylesterase-mediated drug-drug interactions (e.g., with valproate) [2].

Phthalimide Scaffold Intermediate for Hydroxyl-Functionalized Dye and Polymer Synthesis

The 4-hydroxy substitution provides a nucleophilic handle for further derivatization (e.g., etherification, esterification) while the N-butyl group confers lipophilicity. This combination makes the compound a versatile intermediate for synthesizing disperse azo dyes—where N-butyl substituted phthalimides have been demonstrated as effective diazo components with lower dyeing rates compared to S-type disperse dyes [1]—as well as functional polymers requiring hydroxyl-terminated side chains. The established synthetic route from 4-hydroxyphthalic acid and n-butylamine in 75% yield provides a scalable entry point for materials chemistry applications [2].

Biochemical Probe for Alkaline Phosphatase Inhibitor Screening and SAR Studies

With a defined IC₅₀ of 180 µM against human placental alkaline phosphatase [1], 4-hydroxy-N-n-butylphthalimide serves as a reference inhibitor for validating high-throughput screening assays targeting alkaline phosphatase isoforms. The compound's moderate potency and well-defined structure make it suitable for inclusion in phthalimide-focused chemical libraries used to explore structure-activity relationships around the 4-position and N-alkyl substitution. This application is particularly relevant for academic screening centers and pharmaceutical discovery programs investigating phosphatase modulation in oncology or bone metabolism disorders.

Metabolic Stability Reference in In Vitro ADME Assay Development

The rapid hydrolytic ring-opening of the phthalimide moiety observed in plasma (complete within 4 hours at 37 °C) [1] establishes 4-hydroxy-N-n-butylphthalimide and related derivatives as useful positive controls for assessing hydrolytic enzyme activity in liver microsome, S9 fraction, and plasma stability assays. The compound's susceptibility to carboxylesterase-mediated hydrolysis—without exhibiting enzyme inhibition itself [2]—makes it a clean reference substrate for calibrating metabolic stability assay conditions and for validating LC-MS/MS detection methods for phthalamic acid metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-hydroxy-N-n-butylphthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.